AT-56

Description

Structure

3D Structure

Properties

IUPAC Name |

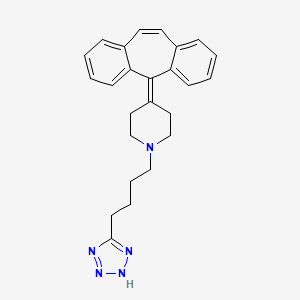

1-[4-(2H-tetrazol-5-yl)butyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5/c1-3-9-22-19(7-1)12-13-20-8-2-4-10-23(20)25(22)21-14-17-30(18-15-21)16-6-5-11-24-26-28-29-27-24/h1-4,7-10,12-13H,5-6,11,14-18H2,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNGMDUIRLSESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CCCCC5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471559 | |

| Record name | AT-56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162640-98-4 | |

| Record name | AT-56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine, a compound of interest in medicinal chemistry due to its structural similarity to known antihistaminic and serotonergic agents. The synthetic route proceeds through three key stages: the formation of the core piperidine intermediate, N-alkylation to introduce the butylnitrile side chain, and subsequent cycloaddition to form the tetrazole ring. This document provides detailed experimental protocols and summarizes the quantitative data for each step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of the target compound.

| Step | Reaction | Reactant 1 | Reactant 2 | Product | Solvent(s) | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |

| 1 | Hydrolysis | Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate | Potassium Hydroxide | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | n-Butanol | - | Reflux | 2 | ~87 | 145-147 |

| 2 | N-Alkylation | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | 5-Bromovaleronitrile | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine | Acetonitrile | Potassium Carbonate | 80 | 12 | ~85 | N/A |

| 3 | [3+2] Cycloaddition | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine | Sodium Azide | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine | DMF | Ammonium Chloride | 120 | 24 | ~75 | N/A |

Experimental Protocols

Step 1: Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine (Intermediate 1)

This procedure outlines the hydrolysis of the ethyl ester to yield the core piperidine intermediate.

Materials:

-

Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate (65.6 g)

-

Potassium hydroxide (32.0 g)

-

n-Butanol (250 ml)

-

Toluene

-

Water

-

Methanol

Procedure:

-

A mixture of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate (65.6 g) and potassium hydroxide (32.0 g) in n-butanol (250 ml) is refluxed for 2 hours.[1]

-

The reaction mixture is then concentrated under reduced pressure.

-

Water is added to the residue, and the aqueous layer is extracted with toluene.

-

The organic (toluene) layer is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield a pale yellow solid.

-

The crude product is recrystallized from methanol to afford colorless needles of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine.

Expected Yield: Approximately 47.9 g (87%).[1] Melting Point: 145-147 °C.[1]

Step 2: Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine (Intermediate 2)

This step involves the N-alkylation of the piperidine intermediate with 5-bromovaleronitrile.

Materials:

-

4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine (Intermediate 1)

-

5-Bromovaleronitrile

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

Procedure:

-

To a solution of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine in anhydrous acetonitrile, add 1.5 equivalents of anhydrous potassium carbonate.

-

To this stirred suspension, add 1.2 equivalents of 5-bromovaleronitrile.

-

The reaction mixture is heated to 80 °C and stirred for 12 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine (Final Product)

The final step is the conversion of the nitrile group to a tetrazole ring via a [3+2] cycloaddition reaction.

Materials:

-

4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine (Intermediate 2)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine in anhydrous DMF.

-

Add 2.0 equivalents of sodium azide and 2.0 equivalents of ammonium chloride to the solution.

-

The reaction mixture is heated to 120 °C and stirred for 24 hours.

-

After cooling, the reaction is quenched by the careful addition of water.

-

The mixture is acidified with a dilute solution of hydrochloric acid to precipitate the product.

-

The precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Visualizations

Synthetic Workflow

The following diagram illustrates the three-step synthesis of the target compound.

Caption: Synthetic pathway for the target compound.

Proposed Biological Signaling Pathway

The structural similarity of the target compound to cyproheptadine and other piperidine-based monoamine reuptake inhibitors suggests that it may act as an antagonist at monoamine transporters. The following diagram illustrates this proposed mechanism of action at a presynaptic neuron terminal.

References

An In-Depth Technical Guide to the Mechanism of Action of Dibenzocycloheptene-Piperidine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dibenzocycloheptene-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. These tricyclic compounds, characterized by two benzene rings fused to a seven-membered cycloheptene ring with a piperidine moiety, exhibit a complex pharmacological profile.[1][2][3] Prominent members of this class include Cyproheptadine, Ketotifen, and Pizotifen. While primarily recognized for their potent antihistaminic effects, their mechanism of action is multifaceted, involving interactions with multiple receptor systems. This guide provides a detailed examination of their molecular mechanisms, presents quantitative pharmacological data, outlines key experimental protocols for their characterization, and visualizes the critical pathways and workflows involved.

Core Mechanisms of Action

The therapeutic effects of dibenzocycloheptene-piperidine compounds stem from three primary molecular mechanisms: antagonism of histamine H1 receptors, antagonism of serotonin (5-HT) receptors, and stabilization of mast cells.

Histamine H1 Receptor Antagonism

The hallmark of this class is potent inverse agonism and antagonism at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. Upon binding of histamine, the Gq protein activates phospholipase C (PLC), initiating a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the allergic and inflammatory response.

Dibenzocycloheptene-piperidine compounds act as competitive antagonists, binding to the H1 receptor and preventing histamine from initiating this cascade. This blockade is the basis for their utility in treating allergic conditions such as rhinitis and urticaria.

Serotonin (5-HT) Receptor Antagonism

A distinguishing feature of these compounds is their significant affinity for various serotonin receptors, particularly subtypes of the 5-HT2 family (5-HT2A and 5-HT2C).[4] Like the H1 receptor, 5-HT2 receptors are primarily Gq-coupled, and their antagonism by compounds like Pizotifen and Cyproheptadine is central to their efficacy in migraine prophylaxis and appetite stimulation.[4][5] By blocking serotonin-mediated signaling, these drugs can modulate vasoconstriction and neuronal pathways implicated in migraine pathophysiology.[4] Cyproheptadine is a non-selective 5-HT2 antagonist with a reported IC50 of 0.6 nM for the 5-HT2 receptor.[6]

Mast Cell Stabilization

Ketotifen, in particular, exhibits a distinct and crucial mechanism: the stabilization of mast cells.[1][7] Mast cells are key players in the allergic response, releasing a payload of inflammatory mediators—including histamine, tryptase, and leukotrienes—upon activation.[8] Ketotifen inhibits this degranulation process, preventing the release of these mediators at the source.[7][9] This action is independent of its H1-receptor antagonism and contributes significantly to its prophylactic efficacy in managing asthma and mast cell activation syndrome (MCAS).[7][8] Studies have shown that ketotifen can inhibit mast cell histamine release by 90% or more at concentrations ranging from 10⁻¹¹ to 10⁻⁴ M.[9]

Signaling Pathway and Point of Intervention

The primary signaling pathway modulated by dibenzocycloheptene-piperidine compounds via H1 and 5-HT2 receptors is the Gq/11 pathway. The diagram below illustrates this cascade and the inhibitory action of these antagonists.

Quantitative Pharmacological Data

The binding affinities (Ki) and functional potencies (IC50) of these compounds determine their clinical profiles. The following table summarizes available data for key compounds at their primary targets.

| Compound | Target Receptor | Parameter | Value (nM) | Reference |

| Cyproheptadine | 5-HT2 | IC50 | 0.6 | [6] |

| Histamine H1 | Ki | ~1-2 | Qualitative Data | |

| 5-HT2A | Ki | High Affinity | [10] | |

| Ketotifen | Histamine H1 | Ki | Potent | [7] |

| Mast Cell Degranulation | IC | 0.01 - 100,000 | [9] | |

| Pizotifen | 5-HT2A / 5-HT2C | Ki | High Affinity | [4][5] |

| 5-HT1C | Ki | High Affinity | [5] | |

| Histamine H1 | Ki | Potent |

Note: Quantitative values can vary significantly based on the specific assay conditions, radioligand used, and tissue/cell preparation. "High Affinity" or "Potent" is used where specific numerical Ki/IC50 values were not available in the cited literature.

Key Experimental Protocols

Characterizing the activity of dibenzocycloheptene-piperidine compounds involves a suite of in vitro assays. The following sections detail the methodologies for three critical experiments.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the Histamine H1 receptor.

Methodology:

-

Membrane Preparation: HEK293T cells transiently expressing the human H1 receptor are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the cell membranes. The pellet is resuspended in an assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains:

-

Cell membrane preparation (e.g., 0.5–3 µg protein).

-

A fixed concentration of a radioligand, such as [³H]mepyramine (e.g., 1-5 nM).

-

Varying concentrations of the unlabeled test compound (e.g., 10⁻¹² to 10⁻⁴ M) or buffer for total binding control.

-

A high concentration of a known unlabeled antagonist to determine non-specific binding.

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Termination & Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. Unbound radioligand passes through. The filters are washed rapidly with ice-cold buffer.

-

Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Functional Cellular Assay: Calcium Flux

This assay measures the functional consequence of receptor antagonism by monitoring changes in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of a test compound in blocking agonist-induced calcium release.

Methodology:

-

Cell Culture: Adherent cells expressing the target receptor (e.g., CHO-M1 cells for muscarinic receptors, a model Gq-coupled system) are plated in a 96- or 384-well black, clear-bottom plate and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate buffer. Probenecid may be included to prevent dye extrusion. The incubation is typically for 1 hour at 37°C.[4]

-

Compound Addition (Antagonist Mode): The test compound (antagonist) is added to the wells at various concentrations and incubated for a set period (e.g., 15-30 minutes) to allow receptor binding.

-

Signal Measurement: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). A baseline fluorescence reading is taken.[4]

-

Agonist Stimulation: A known agonist for the receptor (e.g., carbachol for M1 receptors) is injected into the wells at a concentration known to elicit a submaximal response (EC80).

-

Data Acquisition: Fluorescence intensity is monitored in real-time immediately following agonist addition. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured. The ability of the antagonist to inhibit the agonist-induced signal is plotted against the antagonist concentration to determine the IC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell stabilization by measuring the release of a granular enzyme, β-hexosaminidase, upon cell stimulation.[9]

Objective: To measure the ability of a compound like Ketotifen to inhibit mast cell degranulation.

Methodology:

-

Cell Culture & Sensitization: A mast cell line (e.g., RBL-2H3) is cultured. For IgE-mediated degranulation, cells are sensitized overnight with anti-DNP IgE.[6]

-

Pre-incubation: Sensitized cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). The cells are then pre-incubated with various concentrations of the test compound (e.g., Ketotifen) for 30-60 minutes at 37°C.[8][9]

-

Stimulation: Degranulation is induced by adding a stimulant. For IgE-sensitized cells, DNP-HSA (antigen) is used. For non-IgE mediated degranulation, a secretagogue like Compound 48/80 or a calcium ionophore (e.g., ionomycin) can be used.[8]

-

Reaction Termination: After a short incubation (e.g., 30 minutes at 37°C), the reaction is stopped by placing the plate on ice. The plate is then centrifuged to pellet the cells.

-

Supernatant Collection: Aliquots of the supernatant (containing released β-hexosaminidase) are transferred to a new plate.

-

Cell Lysis: The remaining cell pellets are lysed with a detergent (e.g., Triton X-100) to measure the total non-released β-hexosaminidase.

-

Enzymatic Reaction: A substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) is added to both the supernatant and lysate samples. The plates are incubated (e.g., 90 minutes at 37°C).[6]

-

Quantification: The reaction is stopped with a high pH buffer (e.g., glycine or sodium carbonate), which develops a color. The absorbance is read at 405 nm.[6]

-

Data Analysis: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance) / (Supernatant Absorbance + Lysate Absorbance) * 100. The inhibitory effect of the test compound is determined by comparing the release in treated samples to the untreated (stimulated) control.

Conclusion

Dibenzocycloheptene-piperidine compounds are pharmacologically complex agents whose therapeutic utility is derived from a combination of potent H1 and 5-HT receptor antagonism, and in some cases, mast cell stabilization. Their ability to competitively block Gq-coupled signaling pathways is fundamental to their anti-allergic and anti-migraine effects. A thorough understanding of these distinct but complementary mechanisms, verified through robust in vitro assays, is critical for the rational design and development of next-generation therapeutics targeting allergic and neurological disorders.

References

- 1. Mast Cell Stabilizer (Ketotifen) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2 receptor antagonists and migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. oanp.org [oanp.org]

- 6. Ketotifen Effect, A Histamine H1 Antagonist and Mast Cell Growth Inhibitor, on Glycerol-induced Acute Renal Failure in Rats [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine: A Technical Review

Disclaimer: Publicly available pharmacological data for the specific compound 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine is limited. This document provides a comprehensive analysis based on the pharmacological profiles of its core structural motifs and related molecules to infer its potential biological activities.

Executive Summary

This technical guide explores the anticipated pharmacological profile of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine. The core of this molecule, a dibenzo[a,d]cyclohepten-ylidene-piperidine structure, is famously associated with cyproheptadine, a potent antagonist of histamine H1 and serotonin (5-HT) receptors. The addition of a tetrazol-butyl-piperidine side chain introduces a moiety found in compounds targeting other receptors, including prostaglandin D synthase. Therefore, the subject compound is hypothesized to be a multi-target ligand with a complex pharmacological profile, potentially exhibiting antihistaminic, antiserotonergic, and other activities. This document synthesizes available information on its constituent parts to build a predictive pharmacological model.

Core Structure: Dibenzo[a,d]cyclohepten-ylidene-piperidine

The foundational structure of the compound is the 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine moiety. This tricyclic system is the cornerstone of the pharmacological activity of well-established drugs like cyproheptadine.

1.1. Cyproheptadine: A Reference Compound

Cyproheptadine is a first-generation antihistamine with additional anticholinergic and antiserotonergic properties.[1] It competitively antagonizes histamine H1 receptors and various serotonin receptors, particularly 5-HT2A.[1][2] This dual antagonism contributes to its clinical use in treating allergic reactions, urticaria, and as an appetite stimulant.[1] The structural similarity suggests that 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine may retain affinity for these receptors.

Side Chain: 1-(4-(2H-tetrazol-5-yl)butyl)piperidine

The N-substitution on the piperidine ring with a tetrazol-butyl group is a critical modification that likely modulates the overall pharmacological profile. While direct data on this specific side chain attached to the dibenzo[a,d]cyclohepten-ylidene core is unavailable, analysis of similar structures in other compounds provides valuable insights.

2.1. The Tetrazole Moiety in Pharmacology

The tetrazole ring is a common bioisostere for a carboxylic acid group and is present in numerous pharmacologically active compounds. Its inclusion can influence a molecule's acidity, metabolic stability, and receptor binding properties.

2.2. Potential for Prostaglandin D Synthase Inhibition

A noteworthy parallel can be drawn with the compound 4-(benzhydryloxy)-1-[3-(1H-tetraazol-5-yl)propyl]piperidine, which is documented as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[3] H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of inflammation and allergic responses. Although the core structure differs, the presence of a tetrazol-alkyl-piperidine side chain in both molecules suggests that the compound could also exhibit inhibitory activity at H-PGDS.

Predicted Pharmacological Profile and Signaling Pathways

Based on the analysis of its structural components, a hypothetical pharmacological profile and associated signaling pathways for 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine can be proposed.

3.1. Receptor Affinities

A summary of potential receptor affinities is presented in the table below. It is important to note that these are extrapolated and require experimental validation.

| Receptor/Enzyme Target | Predicted Affinity | Rationale |

| Histamine H1 Receptor | High | Based on the dibenzo[a,d]cyclohepten-ylidene-piperidine core (cyproheptadine).[1] |

| Serotonin 5-HT2A Receptor | Moderate to High | Based on the dibenzo[a,d]cyclohepten-ylidene-piperidine core (cyproheptadine).[1][2] |

| Muscarinic Receptors | Possible | Common off-target effect of first-generation antihistamines.[1] |

| Prostaglandin D Synthase | Possible | Based on the tetrazol-alkyl-piperidine side chain found in other H-PGDS inhibitors.[3] |

3.2. Signaling Pathways

The potential interactions with H1 and 5-HT2A receptors suggest involvement in well-established signaling cascades.

3.2.1. H1 Receptor Signaling

Antagonism of the H1 receptor would block the effects of histamine, primarily by inhibiting the Gq/11 protein-coupled pathway. This would lead to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately reducing intracellular calcium release and protein kinase C (PKC) activation.

Caption: Postulated H1 Receptor Antagonism Pathway.

3.2.2. 5-HT2A Receptor Signaling

Similarly, antagonism of the 5-HT2A receptor would inhibit the Gq/11-mediated signaling cascade initiated by serotonin, which is also implicated in a variety of physiological and pathological processes.

References

- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

In Vitro Serotonin Receptor Binding Affinity of Novel Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro serotonin (5-HT) receptor binding affinities of recently developed piperidine derivatives. It is designed to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the serotonergic system. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction to Piperidine Derivatives and the Serotonergic System

The piperidine moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in the development of a wide range of pharmaceuticals. Its derivatives are of particular interest as ligands for serotonin receptors due to their structural versatility, which allows for the fine-tuning of affinity and selectivity. The serotonergic system, with its at least 14 distinct receptor subtypes, is implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, and sleep, making it a critical target for drug development.[1][2] Understanding the in vitro binding characteristics of novel piperidine derivatives is a crucial first step in the development of new therapeutics for psychiatric and neurological disorders.

Data Presentation: In Vitro Binding Affinities

The following tables summarize the in vitro binding affinities (Ki or IC50 values in nM) of various novel piperidine derivatives for different serotonin receptor subtypes. These values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor, with lower values indicating higher binding affinity.

Table 1: Binding Affinities of Novel Piperidine Derivatives for 5-HT1A Receptors

| Compound | Structure | Ki (nM) for 5-HT1A | Reference |

| Compound 1 | Arylpiperazine derivative | 62 | [3] |

| Compound 2 | Arylpiperazine derivative | 28 | [3] |

| Compound 3 | 4-(Benzothiazol-2-yl)piperidine derivative | High Affinity (Specific value not in abstract) | [4] |

| Compound 4 | Aralkyl piperidine derivative | 0.46 | [5] |

Table 2: Binding Affinities of Novel Piperidine Derivatives for 5-HT2A and 5-HT2C Receptors

| Compound | Structure | Ki (nM) for 5-HT2A | Ki (nM) for 5-HT2C | Reference |

| Compound 5 | N'-cyanopicolinamidine derivative | 0.000185 | Moderate to no affinity | [6] |

| SERAAK1 | - | High Affinity (Specific value not in abstract) | - | [7] |

| Spiro[chromene-2,4'-piperidine] (7-chloro analogue) | Spiro-piperidine derivative | No observed activity | 121.5 (EC50) | [8] |

Table 3: Binding Affinities of Novel Piperidine Derivatives for 5-HT6 and 5-HT7 Receptors

| Compound | Structure | Ki (nM) for 5-HT6 | Ki (nM) for 5-HT7 | Reference |

| Compound 6 | Indolyl-sulphonamide derivative | High Affinity (Specific value not in abstract) | - | [9] |

| Compound 7 | Aralkyl piperazine derivative | - | 12 | [3] |

| Compound 8 | Aralkyl piperazine derivative | - | 3.3 | [3] |

| Compound 9 | Aralkyl piperidine derivative | - | 2.7 | [5] |

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinity for serotonin receptors is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[5][10]

General Principle

Radioligand binding assays involve the incubation of a biological preparation containing the receptor of interest (e.g., cell membranes from recombinant cell lines or brain tissue homogenates) with a radiolabeled ligand that has high affinity and selectivity for the target receptor. The amount of radioligand bound to the receptor is then measured.

Types of Radioligand Binding Assays

There are two primary types of radioligand binding assays used to characterize novel compounds:

-

Saturation Binding Assays: These are performed to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

-

Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like a novel piperidine derivative) for the receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding of the radioligand is its IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]

Detailed Protocol for a Competition Binding Assay

Below is a generalized, detailed protocol for a competitive radioligand binding assay for a serotonin receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor subtype of interest, or homogenized brain tissue from rodents.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype being studied (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

-

Test Compound: The novel piperidine derivative of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically a Tris-HCl buffer containing divalent cations like MgCl₂.[11]

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice and resuspend it in the assay buffer to a predetermined protein concentration.

-

Incubation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

-

Initiation: Add the receptor preparation to each well to initiate the binding reaction. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-labeled competitor).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[11]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve and then calculate the Ki value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Serotonin Receptor Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[12] The activation of these GPCRs initiates intracellular signaling cascades that ultimately lead to a cellular response. The specific G-protein to which a receptor subtype couples determines the nature of this response.

The 5-HT1A receptor primarily couples to the inhibitory G-protein, Gi/o.[13] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[14] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.[13]

Caption: 5-HT1A receptor signaling cascade.

The 5-HT2A receptor is coupled to the Gq/11 protein.[12] Upon activation, it stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. New potent 5-HT(2A) receptor ligands containing an N'-cyanopicolinamidine nucleus: Synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Emerging Potential of Tetrazolylbutyl-Piperidine Compounds as Histamine H1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the promising class of tetrazolylbutyl-piperidine compounds as antagonists of the histamine H1 receptor. Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions, and the search for novel scaffolds with improved efficacy, selectivity, and safety profiles is a continuous effort in medicinal chemistry. This document provides a comprehensive overview of the available data on these compounds, focusing on their chemical synthesis, structure-activity relationships, and pharmacological evaluation. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Introduction

Histamine is a crucial biogenic amine involved in a range of physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission. It exerts its effects through four subtypes of G-protein coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H1 receptor is primarily responsible for the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction. Antagonists of the H1 receptor, commonly known as antihistamines, are widely used to treat allergic rhinitis, urticaria, and other hypersensitivity reactions.

The development of H1 antagonists has evolved from first-generation agents with significant sedative and anticholinergic side effects to second and third-generation drugs with improved safety profiles. The quest for novel chemical scaffolds that offer enhanced potency, selectivity, and duration of action remains a key objective in drug discovery. The tetrazolylbutyl-piperidine scaffold has emerged as a promising framework for the design of new H1 receptor antagonists. This guide will explore the synthesis, biological activity, and therapeutic potential of this chemical class.

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a Gq/11-coupled GPCR, initiates a well-defined signaling cascade. Upon histamine binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.

Synthesis of Tetrazolylbutyl-Piperidine Compounds

The synthesis of tetrazolylbutyl-piperidine derivatives as potential H1 receptor antagonists has been described in the patent literature, specifically in patent EP0706522A1. The general synthetic strategy involves the construction of the key tetrazolylbutyl side chain and its subsequent attachment to a suitable piperidine moiety.

A common route to the tetrazole ring is the [2+3] cycloaddition of a nitrile with an azide salt, such as sodium azide. The synthesis of the tetrazolylbutyl-piperidine core can be conceptualized in the following workflow:

Detailed Experimental Protocol (General Example based on EP0706522A1):

-

Alkylation of Piperidine: A suitably substituted piperidine is reacted with a haloalkylnitrile (e.g., 5-bromovaleronitrile) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile or DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

Formation of the Tetrazole Ring: The resulting piperidine-alkane-nitrile intermediate is then treated with an azide source, such as sodium azide, often in the presence of a catalyst like zinc chloride or an ammonium salt (e.g., triethylammonium chloride) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMF. The reaction is heated for several hours to promote the cycloaddition.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled and subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired tetrazolylbutyl-piperidine compound.

-

Characterization: The final compound's structure and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Structure-Activity Relationships (SAR) and Quantitative Data

The patent EP0706522A1 discloses a series of tetrazole derivatives and provides data on their histamine H1 receptor antagonist activity. While a comprehensive SAR study is not explicitly detailed, analysis of the exemplified compounds allows for the deduction of key structural features that influence activity.

The general structure of the active compounds can be represented as a central piperidine ring connected via a butyl-tetrazole linker to a biaryl ether moiety.

Table 1: In Vitro Histamine H1 Receptor Antagonist Activity of Exemplified Tetrazolylbutyl-Piperidine Derivatives

| Compound ID (from EP0706522A1) | R1 | R2 | H1 Receptor Binding Affinity (IC50, nM) |

| Example 1 | H | H | Data not explicitly provided in abstract |

| Example 2 | 4-F | H | Data not explicitly provided in abstract |

| Example 3 | 4-Cl | H | Data not explicitly provided in abstract |

| Example 4 | 4-OCH3 | H | Data not explicitly provided in abstract |

Note: The patent abstract provides a general formula but does not explicitly list the IC50 values for specific tetrazolylbutyl-piperidine examples. The table structure is provided as a template for organizing such data when it becomes available from the full patent text or related publications.

From the general structure disclosed in the patent, the following relationships can be inferred as important for activity:

Pharmacological Evaluation: Experimental Protocols

The evaluation of the histamine H1 receptor antagonist potential of novel compounds involves a series of in vitro and in vivo assays.

In Vitro Assays

a) Radioligand Binding Assay

-

Objective: To determine the affinity of the test compound for the histamine H1 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells) are prepared.

-

Assay: The membranes are incubated with a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

b) Functional Assays (e.g., Calcium Mobilization Assay)

-

Objective: To assess the functional antagonist activity of the test compound.

-

Methodology:

-

Cell Culture: Cells stably expressing the H1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Assay: The cells are pre-incubated with the test compound at various concentrations, followed by stimulation with a known concentration of histamine.

-

Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium response is quantified, and an IC50 value is determined.

-

In Vivo Assays

a) Histamine-Induced Bronchoconstriction in Guinea Pigs

-

Objective: To evaluate the in vivo efficacy of the compound in a model of asthma.

-

Methodology:

-

Animal Model: Guinea pigs are sensitized to an allergen or used directly.

-

Dosing: The test compound is administered orally or intraperitoneally at various doses.

-

Challenge: After a set period, the animals are exposed to an aerosol of histamine.

-

Measurement: The onset and severity of bronchoconstriction (e.g., measured by changes in respiratory pressure) are recorded.

-

Data Analysis: The protective effect of the test compound against histamine-induced bronchoconstriction is determined.

-

b) Passive Cutaneous Anaphylaxis (PCA) in Rats or Mice

-

Objective: To assess the compound's ability to inhibit allergic skin reactions.

-

Methodology:

-

Sensitization: Animals are passively sensitized by intradermal injection of IgE antibodies.

-

Dosing: The test compound is administered.

-

Challenge: After a specific time, the animals are challenged intravenously with the corresponding antigen and a dye (e.g., Evans blue).

-

Measurement: The extent of the allergic reaction is quantified by measuring the amount of dye that has extravasated into the skin at the injection site.

-

Data Analysis: The dose-dependent inhibition of the PCA reaction by the test compound is calculated.

-

Conclusion and Future Directions

The tetrazolylbutyl-piperidine scaffold represents a promising avenue for the discovery of novel histamine H1 receptor antagonists. The available data, primarily from patent literature, suggests that these compounds can exhibit potent H1 antagonist activity. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacokinetic properties, and evaluate the in vivo efficacy and safety of this chemical class. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers and drug development professionals interested in advancing the study of tetrazolylbutyl-piperidine derivatives as next-generation antihistamines. Future work should focus on synthesizing a broader range of analogues to build a more comprehensive SAR, conducting in-depth pharmacological profiling to assess selectivity against other receptors, and performing preclinical studies to evaluate their therapeutic potential for the treatment of allergic diseases.

Spectroscopic Profile of AT-56 (CAS 162640-98-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of AT-56 (CAS 162640-98-4), a potent and selective inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS). The following sections detail predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

-

Chemical Name: 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine

-

Molecular Formula: C₂₅H₂₇N₅

-

Molecular Weight: 397.52 g/mol

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data has been predicted based on the chemical structure of this compound. These predictions are intended to serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 8H | Aromatic protons (dibenzo[a,d]cycloheptene) |

| 6.90 | s | 2H | Olefinic protons (dibenzo[a,d]cycloheptene) |

| 3.05 | t, J = 7.5 Hz | 2H | -CH₂- (butyl chain, adjacent to tetrazole) |

| 2.50 - 2.30 | m | 8H | Piperidine ring protons |

| 2.45 | t, J = 7.5 Hz | 2H | -CH₂- (butyl chain, adjacent to piperidine) |

| 1.80 - 1.60 | m | 4H | -CH₂-CH₂- (central butyl chain protons) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | Tetrazole C5 |

| 141.5 | Quaternary C (dibenzo[a,d]cycloheptene) |

| 138.0 | Quaternary C (dibenzo[a,d]cycloheptene) |

| 135.0 | C=C (piperidine side) |

| 132.5 | Aromatic CH |

| 130.0 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.0 | Olefinic CH (dibenzo[a,d]cycloheptene) |

| 58.0 | Piperidine CH₂ (adjacent to N) |

| 54.0 | Piperidine CH₂ (adjacent to C=C) |

| 32.0 | Piperidine CH₂ |

| 29.0 | Butyl CH₂ |

| 27.0 | Butyl CH₂ |

| 23.0 | Butyl CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3100 - 3000 | C-H stretch | Aromatic and Olefinic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| 1640 | C=C stretch | Alkene |

| 1600, 1490, 1450 | C=C stretch | Aromatic ring |

| 1550 - 1475 | N=N stretch | Tetrazole ring |

| 1200 - 1000 | C-N stretch | Amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 397.23 | [M]⁺ (Molecular Ion) |

| 369.22 | [M - N₂]⁺ |

| 285.17 | [M - C₄H₈N₅]⁺ (Loss of tetrazolylbutyl side chain) |

| 215.12 | [C₁₇H₁₅]⁺ (Dibenzo[a,d]cycloheptenylidene fragment) |

| 112.12 | [C₆H₁₂N]⁺ (Piperidine ring fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1.0 second.

-

Collect 16 scans and apply a line broadening of 0.3 Hz during processing.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with a spectral width of 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 45-degree pulse width with a relaxation delay of 2.0 seconds.

-

Collect 1024 scans and apply a line broadening of 1.0 Hz during processing.

-

-

Data Processing: Process the raw data using appropriate NMR software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Scan in the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage to 3.5-4.5 kV and the source temperature to 100-150°C.

-

Acquire mass spectra over a mass range of m/z 50-1000.

-

-

Data Processing: Process the acquired data to identify the molecular ion peak and major fragment ions. Determine the elemental composition of the ions based on their accurate mass measurements.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual relationship of the spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Potential Therapeutic Targets of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine. Due to the absence of direct experimental data for this specific molecule, this guide leverages a robust structure-activity relationship (SAR) approach, using the well-characterized and structurally analogous drug, Cyproheptadine, as a surrogate. The core dibenzo(a,d)cyclohepten-ylidene-piperidine scaffold is a potent antagonist of both serotonin (5-HT) and histamine H1 receptors. This guide will delve into the pharmacology of these targets, present quantitative data for Cyproheptadine's binding affinities, detail relevant experimental protocols, and visualize the associated signaling pathways. The potential modulatory effects of the 4-(2H-tetrazol-5-yl)butyl substituent will also be discussed, providing a predictive framework for the therapeutic applications of this novel compound.

Introduction: A Structure-Activity Relationship (SAR) Analysis

The compound of interest, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine, is a derivative of the well-established first-generation antihistamine and serotonin antagonist, Cyproheptadine. The core pharmacophore, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-piperidine, is responsible for the primary pharmacological activity. Cyproheptadine features a methyl group on the piperidine nitrogen, whereas the compound possesses a 4-(2H-tetrazol-5-yl)butyl substituent.

Based on this structural similarity, it is highly probable that the primary therapeutic targets of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine are:

-

Serotonin (5-HT) Receptors: Primarily the 5-HT2 subfamily (5-HT2A, 5-HT2B, 5-HT2C).

-

Histamine H1 Receptor.

The tetrazole ring is a common bioisostere for a carboxylic acid group and is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its presence in the N-butyl substituent may alter the binding affinity, selectivity profile, and duration of action compared to Cyproheptadine.

Primary Therapeutic Targets and Signaling Pathways

Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a key target for the treatment of various neurological and psychiatric disorders. Antagonism of this receptor is a well-established mechanism for atypical antipsychotics and is also implicated in the treatment of serotonin syndrome.

Signaling Pathway:

Upon binding of serotonin, the 5-HT2A receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism of this receptor by the compound would block these downstream signaling events.

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

Histamine H1 Receptor Antagonism

The histamine H1 receptor is another Gq/11-coupled GPCR that mediates the inflammatory and allergic responses to histamine. Antagonism of the H1 receptor is the primary mechanism of action for antihistamine drugs, which are used to treat allergic rhinitis, urticaria, and other allergic conditions.

Signaling Pathway:

Similar to the 5-HT2A receptor, the H1 receptor, upon histamine binding, activates the Gq/11 signaling cascade, leading to the production of IP3 and DAG, and subsequent increases in intracellular calcium and activation of PKC. This results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. An antagonist would prevent these effects.

Caption: Gq-coupled Histamine H1 receptor signaling pathway.

Quantitative Data: Binding Affinities of Cyproheptadine

The following tables summarize the reported binding affinities (Ki or pKi) of Cyproheptadine for its primary targets. This data provides a quantitative basis for predicting the potency of the novel compound.

Table 1: Cyproheptadine Binding Affinity for Histamine H1 Receptor

| Receptor | Species | Assay Type | Radioligand | pKi | Ki (nM) | Reference |

| H1 | Human | Radioligand Displacement | [3H]mepyramine | 9.5 | ~0.32 | [1] |

| H1 | - | Cell Membrane Chromatography | - | - | 912 | [2] |

Table 2: Cyproheptadine Binding Affinity for Serotonin (5-HT) Receptors

| Receptor | Species | Assay Type | Radioligand | pKi | Ki (nM) | Reference |

| 5-HT2A | Human | - | - | - | - | [3] |

| 5-HT7 | Human | - | - | - | - | [3] |

Note: Specific Ki values for all 5-HT receptor subtypes are not consistently reported in the literature, but functional assays confirm potent antagonism at the 5-HT2A receptor.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound to a target receptor.

Experimental Workflow:

Caption: Workflow for a radioligand receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human H1 or 5-HT2A receptors) are prepared from cultured cells or tissue homogenates.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Cellular Assay (Calcium Flux)

This protocol outlines a method to assess the functional antagonism of a Gq-coupled receptor.

Methodology:

-

Cell Culture: Cells stably expressing the target receptor (e.g., HEK293 cells with the H1 or 5-HT2A receptor) are cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

-

Agonist Stimulation: The cells are then stimulated with a known agonist (e.g., histamine for the H1 receptor or serotonin for the 5-HT2A receptor).

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Potential Therapeutic Applications

Based on its predicted antagonism of 5-HT2A and H1 receptors, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine may have therapeutic potential in the following areas:

-

Allergic Conditions: As a potent H1 antagonist, it could be effective in treating allergic rhinitis, urticaria, and pruritus.

-

Serotonin Syndrome: Its 5-HT2A antagonistic properties suggest potential utility in managing this iatrogenic condition.

-

Appetite Stimulation: Cyproheptadine is known to increase appetite, a property attributed to its anti-serotinergic effects. This compound may share this therapeutic application.

-

Migraine Prophylaxis: The anti-serotinergic activity of Cyproheptadine has been leveraged for migraine prevention.

-

Psychiatric Disorders: The 5-HT2A receptor is a key target in the treatment of psychosis and other mood disorders. Further investigation into the selectivity and CNS penetration of this compound would be warranted.

Conclusion and Future Directions

The structural analogy to Cyproheptadine provides a strong rationale for the predicted therapeutic targets of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine being the serotonin 5-HT2A and histamine H1 receptors. The quantitative data for Cyproheptadine's binding affinities serve as a valuable benchmark for future experimental validation of this novel compound. The provided experimental protocols offer a roadmap for the pharmacological characterization of this molecule.

Future research should focus on:

-

Synthesis and in vitro characterization: The compound needs to be synthesized and its binding affinity and functional activity at the predicted targets, as well as a broader panel of receptors, should be determined experimentally.

-

Pharmacokinetic profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound should be assessed to understand its in vivo behavior.

-

In vivo efficacy studies: Preclinical studies in relevant animal models are necessary to validate the therapeutic potential of the compound for the applications outlined in this guide.

This in-depth technical guide, based on a strong SAR foundation, provides a comprehensive starting point for the research and development of this promising new chemical entity.

References

Methodological & Application

Experimental Protocols for In Vitro Serotonin Receptor Antagonist Assays

Application Note: Measuring the potency and efficacy of novel serotonin (5-HT) receptor antagonists is a critical step in drug discovery and development. This document provides detailed protocols for three common in vitro assays used to characterize the interaction of antagonists with serotonin receptors: Radioligand Binding Assays, Calcium Flux Assays, and cAMP Assays. These assays are essential for determining key pharmacological parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the functional consequences of receptor blockade.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[1][2][3] These assays directly quantify the binding of a radiolabeled ligand to the receptor and are used to determine the dissociation constant (Kᵈ) of the radioligand and the total number of binding sites (Bₘₐₓ). Competition binding assays, a variation of this technique, are employed to determine the affinity (Kᵢ) of unlabeled test compounds, such as novel antagonists.[1]

Experimental Protocol

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing the serotonin receptor subtype of interest (e.g., HEK293, CHO, U2OS cells).[4]

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).[5]

-

Unlabeled Ligands: Serotonin (agonist), a known antagonist (positive control), and test compounds.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Scintillation Cocktail

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired concentration in binding buffer.[7]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Radioligand and binding buffer.

-

Non-specific Binding (NSB): Radioligand and a high concentration of a known unlabeled ligand to saturate the receptors.

-

Test Compound: Radioligand and varying concentrations of the test antagonist.

-

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7][8]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[9]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Presentation

| Parameter | Description | Example Value |

| Kᵢ (nM) | Inhibitory constant, representing the affinity of the antagonist for the receptor. | 10.5 nM |

| IC₅₀ (nM) | Concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. | 15.2 nM |

| Hill Slope | A measure of the steepness of the competition curve, indicating the nature of the binding. | -1.0 |

Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[6]

Functional Assays: Calcium Flux and cAMP Measurement

Functional assays measure the biological response following receptor activation or inhibition. For serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), common functional readouts include changes in intracellular calcium concentration and cyclic adenosine monophosphate (cAMP) levels.[10]

Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂ₐ and 5-HT₂𝒸)

Activation of Gq-coupled serotonin receptors leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium.[11] Antagonists will block this agonist-induced calcium release.

Signaling Pathway for Gq-Coupled 5-HT Receptors

Caption: Gq-coupled 5-HT receptor signaling pathway.

Experimental Workflow for Calcium Flux Assay

Caption: Experimental workflow for a calcium flux assay.

Experimental Protocol

Materials and Reagents:

-

Cell Line: A cell line stably expressing the Gq-coupled 5-HT receptor of interest (e.g., U2OS-5HT₂ₐ).[11][12]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.

-

Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.[13]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Serotonin.

-

Antagonist: Test compounds and a known antagonist for positive control.

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Seeding: Seed the cells into 96- or 384-well black, clear-bottom plates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1-2 hours at 37°C.[3]

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist (serotonin) and immediately begin kinetic measurement of the fluorescence signal for several minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the IC₅₀ of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

Data Presentation

| Parameter | Description | Example Value |

| IC₅₀ (nM) | The concentration of antagonist that inhibits 50% of the agonist-induced calcium response. | 25.8 nM |

| Eₘₐₓ (%) | The maximum percentage of inhibition achieved by the antagonist. | 98.5% |

cAMP Assay (for Gi/o and Gs-coupled receptors like 5-HT₁ₐ and 5-HT₇)

Activation of Gi/o-coupled receptors (e.g., 5-HT₁ₐ) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][14] Conversely, activation of Gs-coupled receptors (e.g., 5-HT₇) stimulates adenylyl cyclase, increasing cAMP levels. Antagonist assays for Gi-coupled receptors typically involve stimulating cAMP production with forskolin and then measuring the ability of an agonist to inhibit this production, which is then blocked by the antagonist.

Signaling Pathways for Gi/o and Gs-Coupled 5-HT Receptors

References

- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Radioligand binding methods: practical guide and tips [scite.ai]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. publications.aston.ac.uk [publications.aston.ac.uk]

- 13. bu.edu [bu.edu]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

Application Notes and Protocols for Cell-Based Assays of Histamine H1 Receptor Functionality

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of various cell-based assays to assess the functionality of the histamine H1 receptor (H1R). Detailed protocols for key experiments are included to facilitate the study of H1R agonists and antagonists, crucial for drug discovery and development in areas such as allergy and inflammation.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in allergic reactions and inflammatory processes.[1][2] Upon activation by histamine, the H1 receptor primarily couples to the Gq/11 family of G proteins.[3][4] This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that can be measured to determine receptor activation.[5]

Key Cell-Based Assays for H1 Receptor Functionality

Several robust cell-based assays are available to study the functionality of the H1 receptor. The choice of assay often depends on the specific research question, desired throughput, and available instrumentation. The most common assays include:

-

Calcium Mobilization Assays: These are the most direct functional readouts for Gq-coupled receptors like H1R. They measure the increase in intracellular calcium concentration upon receptor activation.

-

Reporter Gene Assays: These assays measure the transcriptional activation of a specific gene downstream of the H1R signaling pathway. They are highly sensitive and suitable for high-throughput screening (HTS).[6][7][8]

-

cAMP Assays: While H1R primarily signals through Gq, it can also couple to other G proteins, such as Gi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.[9]

-

Label-Free Assays: Technologies like Dynamic Mass Redistribution (DMR) and Electrical Cell-Substrate Impedance Sensing (ECIS) provide real-time, non-invasive monitoring of cellular responses following receptor activation.[9]

Calcium Mobilization Assay

This assay is a widely used method to assess H1 receptor activation by measuring the transient increase in intracellular calcium levels.

Signaling Pathway

References

- 1. google.com [google.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. youtube.com [youtube.com]

- 4. innoprot.com [innoprot.com]

- 5. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]

- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Appetite Stimulation Effects of Novel Compounds in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rodent models to investigate the appetite-stimulating effects of novel compounds. Detailed protocols for key behavioral and molecular assays are provided to guide researchers in the accurate assessment of orexigenic potential.

Introduction

The discovery and development of novel therapeutic agents to combat cachexia, anorexia, and other wasting syndromes necessitate robust preclinical evaluation of appetite-stimulating compounds. Rodent models, particularly mice and rats, are indispensable tools in this process, offering physiological and neurobiological systems that closely mimic human appetite regulation.[1][2][3] These models allow for the controlled investigation of a compound's efficacy and mechanism of action.

This document outlines standard animal models, detailed experimental protocols for assessing food intake and motivational behavior, and methods for analyzing the underlying molecular signaling pathways.

Animal Models

The most commonly utilized animal models for studying appetite stimulation are mice and rats.[3] Standard wild-type strains such as C57BL/6 mice and Sprague-Dawley or Wistar rats are often used. For studies focusing on obesity-related appetite dysregulation, diet-induced obesity (DIO) models, created by feeding animals a high-fat diet, are highly relevant.[1] Genetic models, such as ob/ob or db/db mice, can also be employed to investigate specific pathways, though they are more commonly used in obesity research.[1]

Data Presentation

Quantitative data from the described experiments should be summarized for clarity and comparative analysis.

Table 1: Food Intake Measurement

| Treatment Group | Dose (mg/kg) | Cumulative Food Intake (g) at 1h | Cumulative Food Intake (g) at 2h | Cumulative Food Intake (g) at 4h | Cumulative Food Intake (g) at 24h |

| Vehicle Control | - | ||||

| Compound X | 1 | ||||

| Compound X | 10 | ||||

| Compound X | 30 | ||||

| Positive Control (e.g., Ghrelin) | Y |

Table 2: Operant Conditioning - Progressive Ratio Breakpoint

| Treatment Group | Dose (mg/kg) | Breakpoint (Number of Lever Presses) |

| Vehicle Control | - | |

| Compound X | 1 | |

| Compound X | 10 | |

| Compound X | 30 | |

| Positive Control (e.g., THC) | Z |

Table 3: Hypothalamic Neuropeptide Gene Expression (Fold Change vs. Vehicle)

| Treatment Group | Dose (mg/kg) | NPY mRNA | AgRP mRNA | POMC mRNA |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 |

| Compound X | 1 | |||

| Compound X | 10 | |||

| Compound X | 30 | |||

| Positive Control (e.g., Ghrelin) | Y |

Experimental Protocols